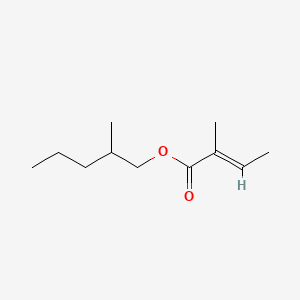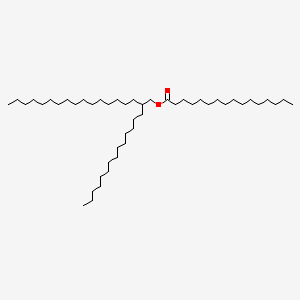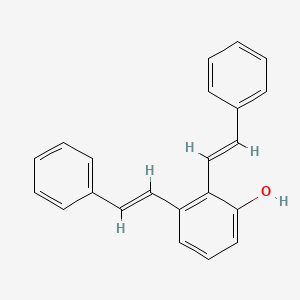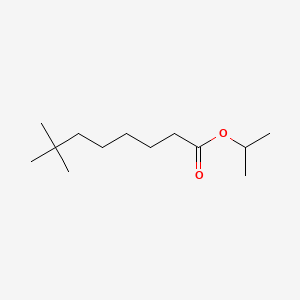
1-Methylethyl neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylethyl neodecanoate is an organic compound with the molecular formula C13H26O2. It is an ester formed from neodecanoic acid and isopropanol. This compound is known for its unique chemical properties, which make it useful in various industrial applications, particularly in the production of eco-friendly coatings and as a heat stabilizer in polyvinyl chloride (PVC) materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylethyl neodecanoate is typically synthesized through esterification, where neodecanoic acid reacts with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Neodecanoic acid+Isopropanol→1-Methylethyl neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylethyl neodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid can hydrolyze the ester to yield neodecanoic acid and isopropanol.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate the exchange of the ester group.
Major Products Formed:
Hydrolysis: Neodecanoic acid and isopropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
1-Methylethyl neodecanoate has several applications in scientific research and industry:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is widely used in the production of eco-friendly coatings, heat stabilizers for PVC, and as a reactive diluent in radiation-curable systems
Mecanismo De Acción
The mechanism of action of 1-methylethyl neodecanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing neodecanoic acid and isopropanol. The released neodecanoic acid can interact with various molecular targets, influencing cellular processes. In industrial applications, its reactivity with nucleophilic groups such as hydroxyl and carboxyl groups allows it to modify polymers and improve their properties .
Comparación Con Compuestos Similares
Neodecanoic acid: The parent acid of 1-methylethyl neodecanoate, used in similar applications.
Isopropyl neodecanoate: Another ester of neodecanoic acid with similar properties.
Glycidyl neodecanoate: Used in high-performance coatings and as a reactive diluent.
Uniqueness: this compound stands out due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications. Its branched structure provides unique properties such as low viscosity and high boiling point, which are advantageous in industrial formulations .
Propiedades
Número CAS |
93893-13-1 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
propan-2-yl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O2/c1-11(2)15-12(14)9-7-6-8-10-13(3,4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
HFKWWOOHGJLHAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


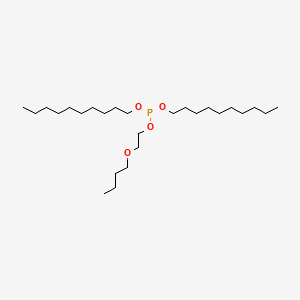
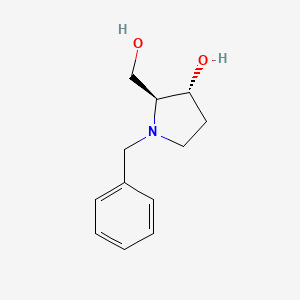
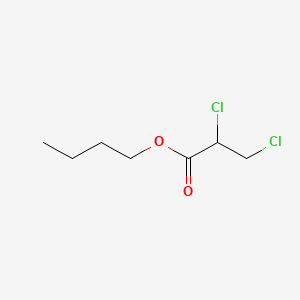
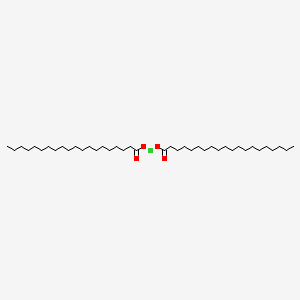
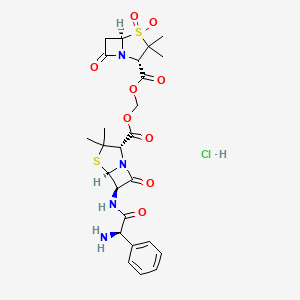
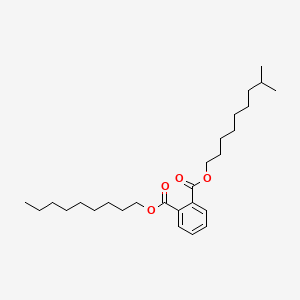
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
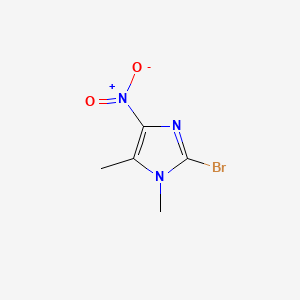
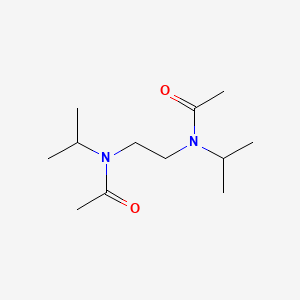
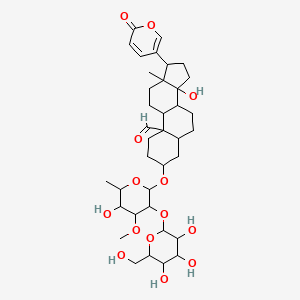
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
